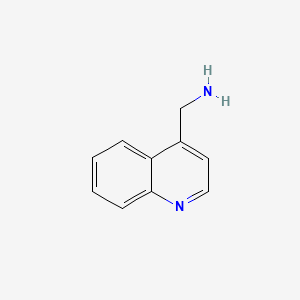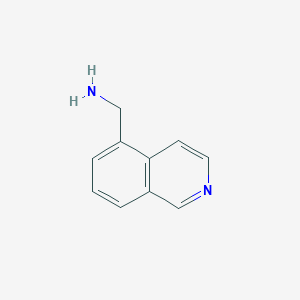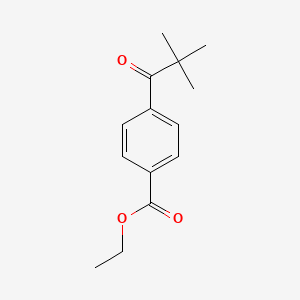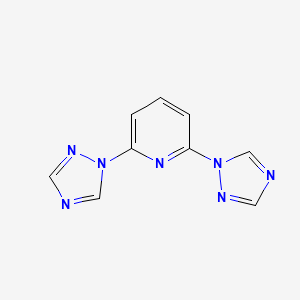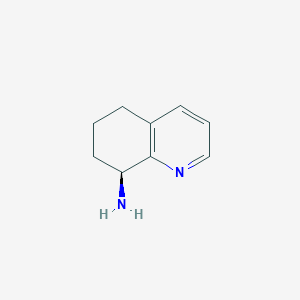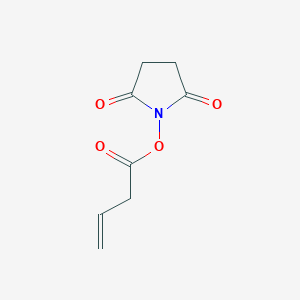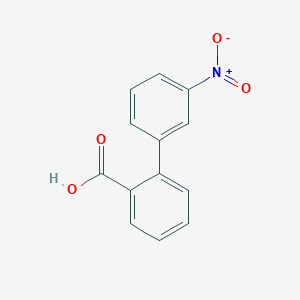
4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid” is a pharmaceutical intermediate . It is used as a precursor in the synthesis of synthetic drugs and as a building block for the preparation of selective ligands .
Synthesis Analysis
This compound is synthesized from 1-Boc-4-piperidone, a pharma building block . The synthesis process involves a palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides .Molecular Structure Analysis
The molecular formula of this compound is C11H19NO4 . Its average mass is 334.410 Da and its monoisotopic mass is 334.189270 Da .Chemical Reactions Analysis
This compound is used in the synthesis of (3 E,5 E)-3,5-bis (2,5-dimethoxybenzylidene)-1- t -butoxycarbonylpiperidin-4-one (RL197). It may also be used in the synthesis of spirorifamycins containing a piperidine ring structure .Physical And Chemical Properties Analysis
This compound is a white crystalline powder . It has a melting point of 149°C to 153°C . It is insoluble in water .Scientific Research Applications
Synthesis of Peptide Foldamers
4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid: is utilized in the synthesis of peptide foldamers. These foldamers are designed to mimic the secondary structures of peptides and proteins, which are crucial for biological functions. The compound’s structural rigidity and functional groups make it an ideal building block for constructing foldamers with precise conformational properties .
Development of SIRT2 Inhibitors
This compound has been involved in the development of inhibitors for SIRT2 (Sirtuin 2), a protein that plays a significant role in aging, neurodegeneration, and oncogenesis. By inhibiting SIRT2, researchers aim to develop therapeutic agents for diseases such as Parkinson’s and cancer .
Creation of Receptor Antagonists
The compound is a key reactant in synthesizing antagonists for various receptors, including melanin-concentrating hormone receptor 1 and bradykinin hB2 receptor. These receptors are targets for treating conditions like obesity and inflammatory diseases .
Neurokinin-1 Receptor Ligands
Researchers use 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid to create ligands for the neurokinin-1 receptor. These ligands can potentially be used to treat psychiatric disorders, such as depression and anxiety, by modulating the receptor’s activity .
Antibacterial Agents
The compound has been screened for antibacterial activities against various bacterial strains, including Gram-positive and Gram-negative bacteria. It shows potential as a scaffold for developing new antibacterial agents to combat antibiotic-resistant infections .
Antitumor and Radioprotectant Agents
In the field of oncology, this compound is used in preparing selective inhibitors that have dual functions as antitumor agents and radioprotectants. These compounds can potentially protect healthy cells from radiation damage while inhibiting tumor growth .
Safety and Hazards
properties
IUPAC Name |
4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-9-18(10-12-19,15(20)21)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIIIPKQPKSIHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478630 |
Source


|
| Record name | 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |
CAS RN |
170838-87-6 |
Source


|
| Record name | 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

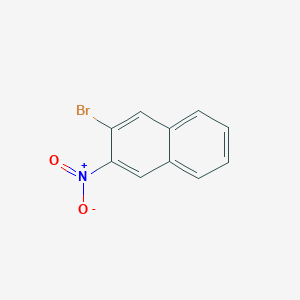
![N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1314827.png)


